molecular formula C10H16N4O3 B014046 6-Amino-1,3-dipropyl-5-nitrosouracil CAS No. 81250-33-1

6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No.: B014046
CAS No.: 81250-33-1
M. Wt: 240.26 g/mol
InChI Key: HLHWJHPBAYITQE-UHFFFAOYSA-N
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Description

6-Amino-1,3-dipropyl-5-nitrosouracil is a chemical compound with the molecular formula C10H16N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil typically involves the nitration of 1,3-dipropyluracil followed by the introduction of an amino group at the 6-position. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent amination can be achieved using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-1,3-dipropyl-5-nitrosouracil has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dipropyl-5-nitrosouracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound may interfere with nucleic acid synthesis and repair processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 6-Amino-1,3-dimethyl-5-nitrosouracil
  • 6-Amino-1,3-dipropyluracil
  • 6-Amino-1-methyl-5-nitrosouracil

Comparison: 6-Amino-1,3-dipropyl-5-nitrosouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Amino-1,3-dimethyl-5-nitrosouracil, the dipropyl groups enhance its lipophilicity and potentially its ability to cross biological membranes. The presence of the nitroso group distinguishes it from 6-Amino-1,3-dipropyluracil, which lacks this functional group and therefore exhibits different reactivity and applications .

Properties

IUPAC Name

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWJHPBAYITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409229
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-33-1
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Di-n-propyl-6-aminouracil (30 g) was suspended in 1 L of water with 41 ml of 20% acetic acid and overhead stirring. Sodium nitrite (9.03 g) in 41 ml of water was added in portions, keeping the solution acidic with 12 ml of concentrated hydrochloric acid. A purple precipitate formed. Addition was complete in 10 minutes and the suspension was allowed to stir for 2 hours. The solution was then filtered, and the filtrate was rinsed with water and dried under vacuum to yield 46 g of 1,3-di-n-propyl-5-nitroso-6-aminouracil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
9.03 g
Type
reactant
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dipropyl-5-nitrosouracil
Reactant of Route 2
6-Amino-1,3-dipropyl-5-nitrosouracil

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